molecular formula C69H58 B12303506 1-(7-(9,9'-Bianthracen-10-yl)-9,9-dihexyl-9h-fluoren-2-yl)pyrene

1-(7-(9,9'-Bianthracen-10-yl)-9,9-dihexyl-9h-fluoren-2-yl)pyrene

Cat. No.: B12303506
M. Wt: 887.2 g/mol
InChI Key: JUADPKAEPWZELR-UHFFFAOYSA-N
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Description

1-(7-(9,9’-Bianthracen-10-yl)-9,9-dihexyl-9h-fluoren-2-yl)pyrene is a complex organic compound known for its unique structural properties. This compound is part of a class of materials often used in organic electronics, particularly in organic light-emitting diodes (OLEDs) and other optoelectronic applications .

Preparation Methods

The synthesis of 1-(7-(9,9’-Bianthracen-10-yl)-9,9-dihexyl-9h-fluoren-2-yl)pyrene typically involves multiple steps, starting from commercially available precursors. The synthetic route generally includes:

Chemical Reactions Analysis

1-(7-(9,9’-Bianthracen-10-yl)-9,9-dihexyl-9h-fluoren-2-yl)pyrene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents depending on the desired transformation.

Scientific Research Applications

1-(7-(9,9’-Bianthracen-10-yl)-9,9-dihexyl-9h-fluoren-2-yl)pyrene has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(7-(9,9’-Bianthracen-10-yl)-9,9-dihexyl-9h-fluoren-2-yl)pyrene exerts its effects is largely based on its electronic structure. The compound’s conjugated system allows for efficient electron transport and light emission, making it highly effective in optoelectronic applications. The molecular targets and pathways involved include interactions with other organic semiconductors and the formation of excitons, which are crucial for light emission in OLEDs .

Comparison with Similar Compounds

Similar compounds to 1-(7-(9,9’-Bianthracen-10-yl)-9,9-dihexyl-9h-fluoren-2-yl)pyrene include:

    1-(7-(9,9’-Bianthracen-10-yl)-9,9-dimethyl-9H-fluoren-2-yl)pyrene: This compound differs by having methyl groups instead of hexyl groups, which can affect its solubility and electronic properties.

    1-(7-(9,9’-Bianthracen-10-yl)-9,9-dioctyl-9H-fluoren-2-yl)pyrene: This variant has octyl groups, potentially offering different physical properties and applications.

The uniqueness of 1-(7-(9,9’-Bianthracen-10-yl)-9,9-dihexyl-9h-fluoren-2-yl)pyrene lies in its specific combination of structural units, which provides a balance of solubility, electronic properties, and stability, making it particularly suitable for use in advanced optoelectronic devices.

Properties

Molecular Formula

C69H58

Molecular Weight

887.2 g/mol

IUPAC Name

1-[7-(10-anthracen-9-ylanthracen-9-yl)-9,9-dihexylfluoren-2-yl]pyrene

InChI

InChI=1S/C69H58/c1-3-5-7-17-40-69(41-18-8-6-4-2)62-43-50(52-36-32-47-31-30-45-22-19-23-46-33-39-61(52)66(47)64(45)46)34-37-55(62)56-38-35-51(44-63(56)69)65-57-26-13-15-28-59(57)68(60-29-16-14-27-58(60)65)67-53-24-11-9-20-48(53)42-49-21-10-12-25-54(49)67/h9-16,19-39,42-44H,3-8,17-18,40-41H2,1-2H3

InChI Key

JUADPKAEPWZELR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1(C2=C(C=CC(=C2)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)C7=C1C=C(C=C7)C8=C9C=CC=CC9=C(C1=CC=CC=C18)C1=C2C=CC=CC2=CC2=CC=CC=C21)CCCCCC

Origin of Product

United States

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